![molecular formula C62H98B2N2O4 B13980102 5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole](/img/structure/B13980102.png)
5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole is a complex organic compound that belongs to the class of indolo[3,2-b]carbazoles. This compound is characterized by its unique structure, which includes two hexyldecyl side chains and two dioxaborolan groups. It is primarily used in advanced materials science, particularly in the development of organic semiconductors and photovoltaic devices.
準備方法
The synthesis of 5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole involves several steps:
Starting Materials: The synthesis begins with the preparation of 3,9-dibromo-5,11-bis(2-hexyldecyl)indolo[3,2-b]carbazole.
Borylation Reaction: The dibromo compound undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the desired product.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
化学反応の分析
5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole can undergo various chemical reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The dioxaborolan groups can be substituted with other functional groups through nucleophilic substitution reactions.
科学的研究の応用
5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole has several scientific research applications:
Organic Semiconductors: It is used in the development of organic semiconductors for electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaic Devices: The compound is utilized in the fabrication of organic photovoltaic cells (OPVs) due to its excellent light-absorbing properties and charge transport capabilities.
Materials Science: It is studied for its potential use in advanced materials, including polymers and nanocomposites, for various industrial applications.
作用機序
The mechanism of action of 5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole involves its ability to participate in electronic interactions and charge transport processes. The dioxaborolan groups facilitate the formation of stable boronate esters, which are crucial for cross-coupling reactions. The indolo[3,2-b]carbazole core provides a conjugated system that enhances the compound’s electronic properties, making it suitable for use in electronic and photovoltaic applications.
類似化合物との比較
Similar compounds to 5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole include:
3,9-Dibromo-5,11-bis(2-hexyldecyl)indolo[3,2-b]carbazole: This compound is a precursor in the synthesis of the target compound and shares a similar core structure.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound also contains dioxaborolan groups and is used in similar cross-coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another compound with dioxaborolan groups, used in various organic synthesis applications.
The uniqueness of this compound lies in its combination of the indolo[3,2-b]carbazole core with the dioxaborolan groups, providing a balance of electronic properties and reactivity that is advantageous for advanced materials applications.
特性
分子式 |
C62H98B2N2O4 |
|---|---|
分子量 |
957.1 g/mol |
IUPAC名 |
5,11-bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole |
InChI |
InChI=1S/C62H98B2N2O4/c1-13-17-21-25-27-31-35-47(33-29-23-19-15-3)45-65-55-41-49(63-67-59(5,6)60(7,8)68-63)37-39-51(55)53-44-58-54(43-57(53)65)52-40-38-50(64-69-61(9,10)62(11,12)70-64)42-56(52)66(58)46-48(34-30-24-20-16-4)36-32-28-26-22-18-14-2/h37-44,47-48H,13-36,45-46H2,1-12H3 |
InChIキー |
ZZERPQDTIDGDOH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC5=C(C=C4N3CC(CCCCCC)CCCCCCCC)C6=C(N5CC(CCCCCC)CCCCCCCC)C=C(C=C6)B7OC(C(O7)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


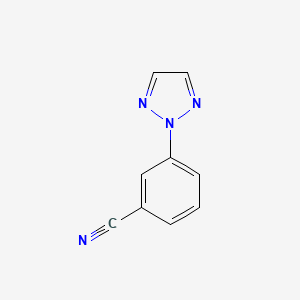
![tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13980029.png)
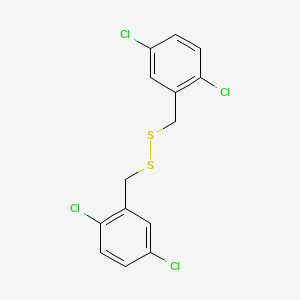
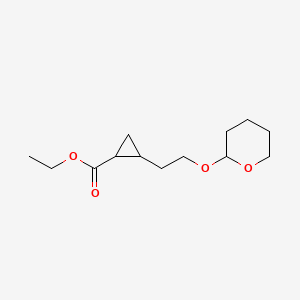
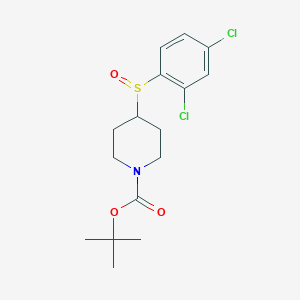
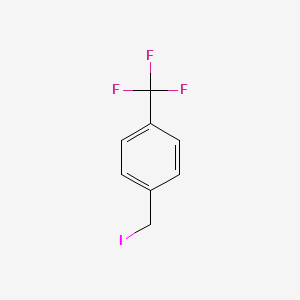
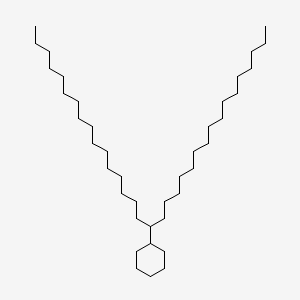
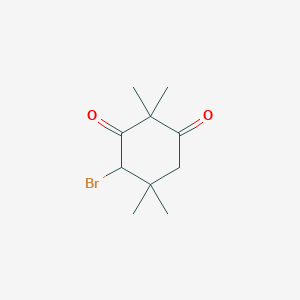
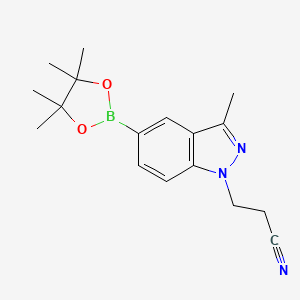
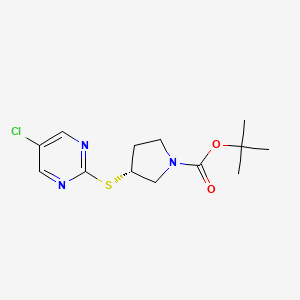
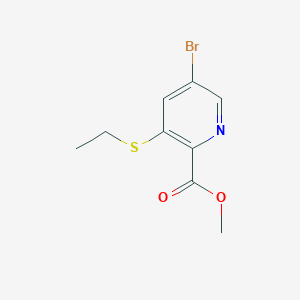
![Bis(4'-(tert-butyl)-[1,1'-biphenyl]-3-yl)amine](/img/structure/B13980085.png)

![Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13980104.png)
